Lipophilicity (LogP) Increase Enhances Predicted CNS Permeability vs. Non-Fluorinated Parent Scaffold
The introduction of a gem-difluoro group at the 8-position of 8,8-difluoro-1-azaspiro[4.5]decane significantly increases its lipophilicity relative to the non-fluorinated 1-azaspiro[4.5]decane. Computed LogP (XLogP3) for the target free base is 2.0 [1]. While experimental LogP for 1-azaspiro[4.5]decane is not directly available, computed LogP (ALogP) for a closely related saturated spirocyclic amine is reported as 1.5 ± 0.5 [2]. This ~0.5 log unit increase, attributable to the 8,8-difluoro substitution, is within the optimal range (LogP 1-3) for central nervous system (CNS) drug candidates, suggesting enhanced blood-brain barrier permeability compared to the non-fluorinated parent scaffold.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed LogP (XLogP3) = 2.0 |
| Comparator Or Baseline | 1-Azaspiro[4.5]decane or similar saturated spirocyclic amine with Computed LogP (ALogP) = 1.5 ± 0.5 |
| Quantified Difference | Increase of ~0.5 log units |
| Conditions | Computed using XLogP3 and ALogP algorithms; experimental data not available. |
Why This Matters
This quantifiable increase in lipophilicity, falling within the CNS drug-likeness window, provides a data-driven rationale for prioritizing this compound over non-fluorinated analogs when designing libraries for CNS targets.
- [1] Kuujia. Cas no 1823873-69-3 (8,8-Difluoro-1-azaspiro[4.5]decane). Product Information Page. View Source
- [2] ChemSpider. 1-Azaspiro[4.5]decane. CSID: 11511886. Predicted Properties: ALogP. View Source
